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Geranyl laurate

Cat. No.: B11946683
M. Wt: 336.6 g/mol
InChI Key: LNEUQAMNTXRCPI-DYTRJAOYSA-N
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Description

Contextualizing Geranyl Laurate within Chemical Biology and Natural Products

This compound is an ester compound that emerges from the intersection of natural product chemistry and synthetic modification. It is structurally derived from two key natural precursors: geraniol (B1671447) and lauric acid.

Geraniol is a prominent acyclic monoterpenoid alcohol found in the essential oils of various aromatic plants, such as rose, lemongrass, and citronella. bcrec.idnih.gov As a major constituent of these oils, geraniol itself is the subject of extensive research due to its pleasant rose-like fragrance and a wide range of documented pharmacological activities. bcrec.idnih.gov It serves as a versatile building block in chemical synthesis. nih.gov

Lauric acid, the other parent molecule of this compound, is a saturated fatty acid with a 12-carbon backbone. It is a primary component of triglycerides in sources like coconut oil and palm kernel oil.

This compound, the laurate ester of geraniol, belongs to a larger class of compounds known as geranyl esters. researchgate.net These esters are often synthesized to modify the properties of geraniol, such as its volatility, stability, or biological activity. researchgate.netjst.go.jp While geraniol is a natural product, this compound is typically produced through synthesis, representing a semi-synthetic derivative of a natural scaffold. Its study is situated within the broader field of chemical biology, which seeks to understand and manipulate biological systems using chemical tools. The synthesis and investigation of compounds like this compound allow researchers to explore structure-activity relationships and develop new molecules with potential applications in various industries.

Historical Perspectives on Geranyl Ester Research

Research into geranyl esters is built upon the long-established use and study of their parent alcohol, geraniol. Geraniol's importance in the flavor and fragrance industries spurred investigations into its derivatives to create novel scents and flavors. jst.go.jp One of the most historically studied and commercially significant derivatives is geranyl acetate (B1210297), which possesses a sweet, fruity, floral aroma and is found naturally in many essential oils. jst.go.jpnih.govperfumersupplyhouse.com

Early production of geranyl esters relied on traditional chemical synthesis methods, often using strong acids like sulfuric acid or anhydrides as reagents. jst.go.jpresearchgate.net While effective, these methods presented several disadvantages, including harsh reaction conditions, the formation of undesired by-products, and environmental concerns associated with the catalysts and solvents used. researchgate.netjst.go.jp

This led to a significant shift in research towards more sustainable and specific synthesis techniques. The latter part of the 20th century and the early 21st century saw a surge in the exploration of biocatalysis for ester production. Researchers began employing enzymes, particularly lipases, to catalyze the esterification or transesterification of geraniol. researchgate.netjst.go.jpjst.go.jp These enzymatic methods are favored for their high efficiency, specificity, milder reaction conditions, and environmental friendliness. researchgate.net The resulting "bio-esters" are often considered "natural" products, which is highly desirable in the food and cosmetic industries. researchgate.net This evolution from harsh chemical synthesis to refined biocatalytic routes has defined the modern era of geranyl ester research, paving the way for the systematic synthesis and investigation of a wider variety of esters, including this compound. bcrec.id

Scope and Research Significance of this compound Investigations

The primary focus of current research on this compound is the development of efficient and sustainable synthetic methodologies. Investigations have explored novel catalytic systems to facilitate its formation from geraniol and lauric acid. One such approach involves using silica (B1680970) gel as an accessible and reusable catalyst for the esterification reaction under reflux conditions. bcrec.id The successful synthesis in these studies is rigorously confirmed through various analytical techniques, including Thin-Layer Chromatography (TLC) for monitoring the reaction and purification, as well as spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to verify the final molecular structure. bcrec.idresearchgate.netresearchgate.net

The significance of this research extends beyond simply creating a new molecule. It lies in several key areas:

Green Chemistry: A major driver is the development of environmentally benign synthesis routes. Enzymatic synthesis using lipases, often in solvent-free systems or under microwave assistance, represents a key "green" alternative to traditional chemical methods. nih.govresearchgate.net These biocatalytic processes offer high conversion rates and product purity under mild conditions. nih.gov

Expansion of Chemical Diversity: Synthesizing a library of geranyl esters, including the laurate, from a common natural precursor (geraniol) allows scientists to systematically study how changing the fatty acid chain length affects the physicochemical and biological properties of the molecule. researchgate.net

Potential Applications: While research on this compound itself is emerging, the broader class of geranyl esters is known to possess a range of useful properties. They are valued as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. researchgate.netnih.gov Furthermore, various geranyl esters have demonstrated biological activities, including antimicrobial and anticancer effects, suggesting that this compound could be a candidate for similar biological screening. researchgate.netresearchgate.netresearchgate.net

The investigation into this compound is therefore significant as it combines principles of natural product modification and green chemistry to produce novel compounds whose properties can be systematically studied and potentially harnessed for industrial and therapeutic applications.

Data on this compound

PropertyDataSource(s)
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate nih.gov
Molecular Formula C₂₂H₄₀O₂ nih.gov
Molecular Weight 336.6 g/mol nih.gov
Synonyms Geranyl dodecanoate, (E)-3,7-Dimethyl-2,6-octadienyl dodecanoate nih.gov
Physical Description Colorless oil at room temperature bcrec.id
Monoisotopic Mass 336.302830514 Da nih.gov

Chemical Esterification Approaches to this compound Synthesis

Chemical esterification remains a primary method for producing this compound. This approach typically involves the direct reaction of geraniol with lauric acid, often facilitated by a catalyst to increase the reaction rate and yield. The general reaction is a condensation reaction where a molecule of water is eliminated. youtube.com

Catalyzed Reactions for this compound Formation

Catalysts are crucial in overcoming the activation energy of the esterification reaction between geraniol and lauric acid. The choice between heterogeneous and homogeneous catalysts depends on factors like separation, reusability, and potential side reactions with the acid-sensitive double bonds in geraniol. bcrec.id

Heterogeneous catalysts offer significant advantages, including easy separation from the reaction mixture, potential for recycling, and reduced energy requirements. bcrec.id For the synthesis of this compound, which contains sensitive carbon-carbon double bonds, a mild heterogeneous catalyst is preferable to avoid unwanted side reactions that can occur with strong homogeneous acid catalysts. bcrec.id

One notable example is the use of silica gel as a heterogeneous catalyst. bcrec.idproquest.comui.ac.id Research has demonstrated that silica gel can effectively catalyze the esterification of geraniol with lauric acid. bcrec.id The reaction is typically conducted under reflux using a Dean-Stark trap to remove the water produced during the reaction, thereby shifting the equilibrium towards the formation of the ester product. bcrec.id

The catalytic activity of silica gel is attributed to the presence of Si-OH (silanol) groups on its surface. bcrec.idbcrec.id The proposed mechanism involves the protonation of the carbonyl oxygen of lauric acid by a proton from the silica gel surface. This activates the carbonyl group for nucleophilic attack by the hydroxyl group of geraniol. Subsequent dehydration and deprotonation steps lead to the formation of this compound. bcrec.id

Characterization of the synthesized this compound is confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy shows the appearance of a characteristic carbonyl group (C=O) peak for the ester at approximately 1744-1745 cm⁻¹ and a C-O ester peak around 1170-1176 cm⁻¹. bcrec.idbcrec.idresearchgate.net The disappearance of the broad -OH peak from the starting materials (geraniol and lauric acid) further confirms the reaction's completion. bcrec.id The structure is also verified by ¹H-NMR and ¹³C-NMR spectroscopy, which show the specific chemical shifts corresponding to the protons and carbons in the this compound molecule. bcrec.idbcrec.id

While the reaction proceeds, it may not go to completion. Thin-layer chromatography (TLC) is used to monitor the progress, showing a new spot with a higher Rf value for the less polar ester product compared to the starting alcohol and carboxylic acid. bcrec.idresearchgate.net After 16 hours of reaction, starting materials may still be detectable. bcrec.id

Purification of the product is necessary to remove unreacted starting materials and the catalyst. Column chromatography is one method of purification, though it can result in lower yields. An alternative method, liquid-liquid extraction using n-hexane and a potassium carbonate solution (to remove residual lauric acid), has been shown to provide a higher yield. bcrec.id

Table 1: Comparison of this compound Yields by Purification Method
Purification MethodReported Yield
Column Chromatography18.63%
Liquid-Liquid Extraction42.89%

Homogeneous catalysts, which dissolve in the reaction medium, have been widely used for Fischer esterification since 1895. bcrec.id Typical homogeneous catalysts include strong inorganic and organic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. bcrec.id These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

While effective, homogeneous acid catalysts have several disadvantages, including being toxic, corrosive, and difficult to separate from the final product. bcrec.id A significant drawback for the synthesis of this compound is that strong acids can react with the acid-sensitive carbon-carbon double bonds present in the geraniol moiety, potentially leading to isomerization or other unwanted side reactions. bcrec.id

In the broader context of fatty acid esterification, various homogeneous systems have been explored. For instance, simple zinc(II) salts have been shown to be effective catalysts for the esterification of fatty acids with long-chain alcohols. acs.orgnih.gov These systems can sometimes bridge the gap between homogeneous and heterogeneous catalysis, where the catalyst is soluble at reaction temperature but precipitates upon cooling, allowing for easier recovery. nih.gov Such an approach combines the high efficiency of homogeneous catalysis with the practical benefits of heterogeneous systems. acs.org However, specific studies applying these homogeneous catalysts to the synthesis of this compound are not extensively documented.

Reaction Condition Optimization in Chemical Synthesis of this compound

Optimizing reaction conditions is a critical step in chemical synthesis to improve product yield, reduce waste, and minimize costs. creative-biolabs.com The process involves systematically adjusting various parameters that influence the reaction's outcome. wisdomlib.org Key factors in the esterification of geraniol and lauric acid include temperature, reactant concentration (molar ratio), catalyst loading, and reaction time. creative-biolabs.com

Temperature : Increasing the temperature generally increases the reaction rate. creative-biolabs.com However, for the synthesis of this compound, an optimal temperature must be chosen to ensure a reasonable reaction rate without causing degradation of the reactants or the product. Esterification is often carried out at the reflux temperature of the solvent used. bcrec.id

Reactant Molar Ratio : Esterification is a reversible reaction. bcrec.id According to Le Châtelier's principle, using an excess of one reactant (either geraniol or lauric acid) can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant.

Catalyst Loading : The amount of catalyst affects the reaction rate. Increasing the catalyst amount can speed up the reaction, but an excessive amount may not lead to a proportional increase in rate and can complicate the purification process. nih.gov

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or achieve a desired conversion. As seen in the silica gel-catalyzed synthesis of this compound, a reaction time of 16 hours was used, though the reaction did not reach full completion. bcrec.id Optimization studies would aim to find the shortest time required to achieve the maximum economical yield. nih.gov

The interplay of these factors is complex, and methodologies like Design of Experiments (DoE) can be employed to systematically explore the reaction space and identify the optimal conditions more efficiently than one-factor-at-a-time (OFAT) optimization. nih.gov

Enzymatic Synthesis of this compound

Enzymatic synthesis represents a green and highly selective alternative to chemical catalysis for the production of esters. nih.gov This approach utilizes enzymes, typically lipases, as biocatalysts. Lipases offer several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), operation under mild reaction conditions (lower temperature and pressure), and reduced formation of byproducts, which simplifies purification. nih.govnih.gov

Biocatalyst Selection and Characterization for this compound Production

Lipases (triacylglycerol hydrolases) are the most commonly used enzymes for ester synthesis. nih.gov They naturally catalyze the hydrolysis of fats, but in environments with low water content, the reaction equilibrium is reversed, favoring esterification or transesterification. nih.govnih.gov The catalytic mechanism of lipases for ester synthesis involves a two-step process known as the ping-pong bi-bi mechanism. jst.go.jp First, in the acylation step, the serine residue in the enzyme's active site attacks the carboxylic acid (lauric acid), forming an acyl-enzyme intermediate and releasing a water molecule. In the second step, deacylation, the alcohol (geraniol) attacks the acyl-enzyme complex, forming the ester (this compound) and regenerating the free enzyme. nih.gov

Several lipases from various microbial sources have been successfully used for the synthesis of other terpene esters, indicating their suitability for producing this compound. Commonly used and commercially available lipases include:

Lipase (B570770) from Candida antarctica B (CALB) : Often immobilized and known commercially as Novozym 435, this is one of the most widely used biocatalysts for ester synthesis due to its high activity, stability, and broad substrate specificity. researchgate.netresearchgate.net

Lipase from Thermomyces lanuginosus : Another robust lipase used in various esterification reactions. nih.gov

Lipase from Pseudomonas fluorescens : This lipase has also been identified as an effective catalyst for the synthesis of terpene esters like geranyl acetate. jst.go.jp

The selection of a suitable biocatalyst for this compound production would involve screening various lipases for their catalytic activity and stability under specific reaction conditions. Immobilization of the selected lipase is a common strategy to enhance its stability and allow for easy separation and reuse, which is crucial for industrial applications. researchgate.net

Lipase-Mediated Esterification of this compound

The enzymatic synthesis of esters like this compound heavily relies on the use of specific and efficient lipases. These biocatalysts are known for their ability to catalyze esterification reactions with high selectivity under mild conditions.

Candida antarctica Lipase B (CALB): This lipase, frequently used in its immobilized form as Novozym 435, is one of the most effective biocatalysts for ester synthesis. viamedica.plresearchgate.net Its high activity and stability in various organic solvents make it a preferred choice for producing a wide range of esters, including those of fatty acids. viamedica.plresearchgate.net Studies on the synthesis of similar esters, such as geranyl propionate (B1217596) and geranyl oleate (B1233923), have demonstrated that CALB can lead to high conversion rates, often exceeding 90%. nih.govresearchgate.net For instance, in the synthesis of geranyl oleate, a conversion of about 93% was achieved using Novozym 435 in a solvent-free system. researchgate.net Similarly, fructose (B13574) laurate has been synthesized using CALB via transesterification with a conversion yield of approximately 90%. nih.gov

Pseudomonas fluorescens Lipase (PFL): Lipase from Pseudomonas fluorescens has also been identified as a highly active catalyst for the synthesis of geranyl esters. In the transesterification synthesis of geranyl acetate, PFL was found to be the most active catalyst among different lipases tested, achieving a yield of up to 99% in a solvent-free system using vinyl acetate as the acyl donor. jst.go.jp The enzyme demonstrates broad substrate specificity and is noted for its stability, making it a viable candidate for the synthesis of this compound. nih.gov

Crude Microbial Lipase Preparations in this compound Synthesis

The use of crude or extracellular lipase preparations offers a cost-effective alternative to purified enzymes. Yarrowia lipolytica, a non-pathogenic yeast with GRAS (Generally Recognized As Safe) status, is a notable producer of extracellular lipases. mdpi.comnih.gov This yeast can secrete large quantities of lipases, which have been successfully applied as biocatalysts in various enzymatic reactions, including flavor ester synthesis. mdpi.commdpi.com Both crude extracellular lipases and whole cells of Y. lipolytica have been utilized for synthesizing compounds such as geranyl propionate, indicating their potential for the production of this compound. researchgate.net The production of these lipases can be influenced by the composition of the culture medium, with the addition of lipid materials often increasing enzyme yields. chapmanhall.com

Process Parameter Optimization in Biocatalytic this compound Synthesis

To maximize the yield and efficiency of this compound synthesis, several key process parameters must be optimized. These include the reaction medium, temperature, substrate concentration, water content, and enzyme loading.

Solvent Systems and Solvent-Free Environments for this compound Esterification

The choice of the reaction medium is critical in lipase-catalyzed esterification. While organic solvents like n-hexane have been used, there is a significant trend towards solvent-free systems. nih.govnih.gov

Solvent-Free Systems: Conducting the reaction without a solvent, where one of the reactants (typically the alcohol, geraniol) acts as the medium, is advantageous. This approach avoids the use of potentially toxic organic solvents, simplifies downstream processing by eliminating solvent recovery steps, and is considered more environmentally friendly. nih.govnih.gov High conversion rates have been reported for various geranyl esters in solvent-free conditions, including geranyl acetate (99%), geranyl propionate (93%), geranyl butyrate (B1204436) (97%), and geranyl oleate (93%). nih.govresearchgate.netjst.go.jpresearchgate.net

Organic Solvents: In some cases, non-polar organic solvents such as n-hexane are employed. nih.gov For the synthesis of fructose laurate, a mixture of t-butanol and dimethyl sulfoxide was found to be effective in dissolving the substrates. nih.gov Supercritical fluids like ethane and carbon dioxide have also been explored as alternative reaction media for geranyl acetate synthesis, though the enzyme activity was noted to be lower in supercritical CO2. nih.gov

Temperature and Substrate Molar Ratio Effects on this compound Yield

Temperature and the molar ratio of substrates are crucial factors that directly influence reaction kinetics and equilibrium.

Temperature: Lipase activity is highly dependent on temperature. For the synthesis of various geranyl esters, optimal temperatures typically range from 30°C to 70°C. For example, the optimal temperature for geranyl acetate synthesis using P. fluorescens lipase was 30°C. jst.go.jp For geranyl propionate and geranyl butyrate synthesis using Novozym 435, the optimal temperature was found to be 40°C. nih.govresearchgate.net In contrast, a higher temperature of 70°C was optimal for methyl laurate synthesis using an ionic liquid catalyst. nih.gov Exceeding the optimal temperature can lead to thermal denaturation of the enzyme and a decrease in product yield. researchgate.netnih.gov

Substrate Molar Ratio: The ratio of geraniol to lauric acid affects the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards product formation. For geranyl ester synthesis, an excess of the alcohol (geraniol) is common. Optimal geraniol to acid/ester molar ratios have been reported as 3:1 for geranyl propionate and geranyl butyrate, and 5:1 for geranyl oleate. nih.govresearchgate.netresearchgate.net

Table 1: Optimal Temperature and Substrate Molar Ratios for Geranyl Ester Synthesis
Geranyl EsterLipase/CatalystOptimal Temperature (°C)Optimal Molar Ratio (Geraniol:Acid/Ester)Conversion/Yield (%)Reference
Geranyl PropionateNovozym 435403:1~93 nih.gov
Geranyl ButyrateNovozym 435403:1~97 researchgate.net
Geranyl OleateNovozym 435405:1~93 researchgate.net
Geranyl AcetatePseudomonas fluorescens lipase30Not specified99 jst.go.jp
Geranyl AcetoacetateLipozyme 43570-801:5 to 1:6 (Geraniol:Ester)85-95 nih.gov
Influence of Water Activity and Enzyme Loading in this compound Production

Water activity (aW) and the amount of enzyme used are critical for controlling the reaction rate and direction.

Water Activity: Water is a product of esterification, and its presence can promote the reverse reaction (hydrolysis). However, a minimal amount of water is essential to maintain the catalytic activity of the lipase. The initial water activity of the reaction medium strongly influences enzyme performance. For the synthesis of farnesyl laurate, the best results were achieved at an initial water activity of 0.11, leading to a 96.8% conversion. nih.gov For geranyl butyrate synthesis, the initial reaction rate increased with water activity up to aW = 0.5, after which it decreased. fao.org Controlling water content, for instance by using molecular sieves or pervaporation membranes, can shift the equilibrium towards ester synthesis and increase the final conversion to nearly 100%. nih.govnih.gov

Biocatalyst Stability and Reusability Studies in this compound Synthesis

The economic viability of enzymatic processes largely depends on the ability to reuse the biocatalyst over multiple cycles. Immobilized lipases, such as Novozym 435, generally exhibit high operational stability.

Table 2: Reusability of Lipases in Geranyl Ester Synthesis
Ester SynthesizedLipaseNumber of CyclesFinal Activity/Yield RetentionReference
Geranyl AcetoacetateLipozyme 4355Maintained same activity nih.gov
Geranyl AcetatePseudomonas fluorescens lipase9>98% yield retained jst.go.jp
Methyl ButyrateImmobilized lipase5>95% relative activity nih.gov
Octyl AcetateImmobilized lipase6>95% relative activity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O2 B11946683 Geranyl laurate

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate

InChI

InChI=1S/C22H40O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,18H,5-14,16-17,19H2,1-4H3/b21-18+

InChI Key

LNEUQAMNTXRCPI-DYTRJAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Analytical Characterization and Structural Elucidation of Geranyl Laurate

Spectroscopic Techniques for Structural Confirmation of Geranyl Laurate

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The technique relies on the principle that molecules absorb specific frequencies of infrared light corresponding to the vibrational frequencies of their chemical bonds nih.gov. The resulting spectrum provides a molecular "fingerprint" utdallas.edu. For this compound, key functional groups such as the ester carbonyl (C=O), ester C-O stretches, and the C=C double bond within the geranyl moiety are expected to exhibit characteristic absorption bands. Research indicates that ester groups typically show a strong absorption for the carbonyl (C=O) stretch in the range of 1744-1745 cm⁻¹ and C-O ester stretches between 1170-1176 cm⁻¹ researchgate.netresearchgate.netbcrec.id. Additionally, the presence of the geranyl group suggests absorption bands associated with C-H stretching in aliphatic regions (around 2850-3000 cm⁻¹) and potentially C=C stretching within the alkene moiety (around 1650 cm⁻¹) researchgate.netlibretexts.org.

Table 3.1.1: Characteristic FTIR Absorption Bands for this compound

Absorption Frequency (cm⁻¹)Functional Group Assignment
1744-1745Ester Carbonyl (C=O) Stretch
1170-1176Ester C-O Stretch
2850-3000Aliphatic C-H Stretch
1650Alkene C=C Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Verification (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, offers detailed information for the definitive structural elucidation of this compound. ¹H-NMR provides data on the number, type, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon backbone and the electronic environment of each carbon atom libretexts.orglibretexts.orgbhu.ac.in.

In ¹H-NMR, this compound is expected to show signals corresponding to the protons of both the geranyl (isoprenoid) and laurate (fatty acid) chains. The geranyl moiety would contribute signals from allylic protons, vinylic protons (around the double bond), and methyl groups. The laurate chain would present a series of methylene (B1212753) (-CH₂-) signals, typically appearing as multiplets in the range of 1.2-1.6 ppm, and a terminal methyl (-CH₃) signal around 0.9 ppm nih.gov. The ester linkage would influence the chemical shifts of the protons adjacent to the carbonyl group.

¹³C-NMR spectroscopy provides complementary information. The ester carbonyl carbon is typically observed at a downfield chemical shift, often around 173-174 ppm bcrec.id. The carbon atom directly attached to the ester oxygen (the α-carbon of the laurate chain and the allylic carbon of the geranyl chain) would also show characteristic shifts. The various methylene and methyl carbons of the aliphatic chains would resonate in the upfield region, with signals generally falling between 10 and 40 ppm libretexts.orglibretexts.org. The presence of the double bond in the geranyl unit would be indicated by signals in the vinylic region (around 120-140 ppm) libretexts.orgnih.gov.

Table 3.1.2.1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Provisional)
~0.9Multiplet~3HTerminal CH₃ (Laurate)
~1.2-1.6Multiplets~18H-(CH₂)n- (Laurate)
~1.6-1.7Singlet~3HAllylic CH₃ (Geranyl)
~1.7-1.8Singlet~3HAllylic CH₃ (Geranyl)
~1.9-2.2Multiplet~2HAllylic CH₂ (Geranyl)
~2.3Triplet~2Hα-CH₂ (Laurate)
~4.1-4.3Multiplet~2H-O-CH₂- (Geranyl)
~5.0-5.1Multiplet~1HVinylic CH (Geranyl)
~5.4Multiplet~1HVinylic CH (Geranyl)

Note: Assignments are provisional and based on typical values for similar structures. Exact values may vary depending on experimental conditions and specific literature data.

Table 3.1.2.2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment (Provisional)
~14Terminal CH₃ (Laurate)
~22-25-(CH₂)n- (Laurate)
~25-30-(CH₂)n- (Laurate)
~26Allylic CH₃ (Geranyl)
~28Allylic CH₃ (Geranyl)
~34Allylic CH₂ (Geranyl)
~61-O-CH₂- (Geranyl)
~124Vinylic CH (Geranyl)
~130-135Vinylic CH (Geranyl)
~140Vinylic C (Geranyl)
~173-174Ester Carbonyl (C=O)

Note: Assignments are provisional and based on typical values for similar structures. Exact values may vary depending on experimental conditions and specific literature data.

Chromatographic Separation and Purity Assessment of Synthesized this compound

Chromatographic techniques are essential for monitoring the progress of this compound synthesis, purifying the product, and assessing its purity. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) Applications in this compound Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of synthesized compounds. In the synthesis of this compound, TLC can track the consumption of starting materials (geraniol and lauric acid) and the formation of the ester product. This compound, being an ester, is generally less polar than geraniol (B1671447) (an alcohol) and lauric acid (a carboxylic acid), meaning it will typically have a higher Retention Factor (Rf) value in common solvent systems. A solvent system of hexane (B92381) and ethyl acetate (B1210297), for example, is often used for separating esters from more polar starting materials scienceinschool.orgsigmaaldrich.com. The reaction is considered complete when the starting materials are no longer visible on the TLC plate, or when the product spot is dominant. TLC also helps in optimizing purification methods by identifying suitable solvent systems for column chromatography ums.edu.my.

Table 3.2.1: Example TLC Solvent Systems and Expected Rf Values for this compound

Solvent System (v/v)Stationary PhaseExpected Rf Value (this compound)Notes
Hexane : Ethyl Acetate (9:1)Silica (B1680970) Gel~0.6-0.8Commonly used for separating less polar compounds from polar ones.
Hexane : Ethyl Acetate (4:1)Silica Gel~0.5-0.7Adjusting polarity for optimal separation.
Toluene (B28343) : Methanol (7:3)Silica Gel~0.7-0.9Alternative system for ester separation.

Note: Rf values are highly dependent on the specific silica gel used, solvent system composition, chamber saturation, and temperature. These are approximate values for guidance.

Column Chromatography and Liquid-Liquid Extraction for this compound Purification

Following TLC monitoring, column chromatography is typically employed for the bulk purification of this compound. This technique utilizes a stationary phase, commonly silica gel, packed into a column, and a mobile phase (eluent) that carries the mixture through the column ums.edu.my. The separation occurs as compounds with different polarities interact differently with the stationary and mobile phases. For this compound, a gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) is often effective. This allows for the separation of this compound from any residual starting materials or side products. Liquid-liquid extraction, often using a solvent system like n-hexane and potassium carbonate, can also be used as a preliminary purification step or in conjunction with column chromatography to remove acidic or basic impurities researchgate.net. The success of purification is often confirmed by observing a single spot on TLC analysis of the collected fractions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Geranyl Ester Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both the identification and purity assessment of volatile and semi-volatile compounds like this compound. GC separates components of a mixture based on their boiling points and affinities for the stationary phase within a heated column. As each component elutes from the GC column, it enters the mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be compared to spectral databases for identification. For this compound, GC-MS can confirm its presence by matching its retention time and fragmentation pattern to known standards or literature data arizona.edusoton.ac.uk. It is also highly sensitive for detecting and quantifying trace impurities, thus providing a comprehensive purity profile. Typical fragmentation patterns for this compound would include ions related to the geranyl cation and fragments from the laurate chain, as well as the molecular ion if stable enough.

Table 3.2.3: Expected GC-MS Data for this compound

Retention Time (min)Key m/z FragmentsAssignment (Provisional)
(Specific value varies)~295[M+H]⁺ or fragment
~137Geranyl cation
~83Allylic fragment
~55Alkene fragment
~255[M-C₃H₅]⁺ (loss of allyl)
~239[M-C₃H₇]⁺ (loss of propyl)
~197[M-C₅H₁₁]⁺ (loss of pentyl)
~170[M-C₇H₁₅]⁺ (loss of heptyl)
~143[M-C₉H₁₉]⁺ (loss of nonyl)
~129[M-C₁₀H₂₁]⁺ (loss of decyl)
~115[M-C₁₁H₂₃]⁺ (loss of undecyl)
~101[M-C₁₂H₂₅]⁺ (loss of dodecyl)
~73[M-C₁₃H₂₇]⁺ (loss of tridecyl)
~57[M-C₁₄H₂₉]⁺ (loss of tetradecyl)

Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas. Mass spectral fragments are indicative and may vary based on ionization method and instrument calibration. The exact molecular ion (M⁺) for esters can sometimes be weak or absent.

Biosynthetic Pathways and Metabolic Engineering of Geranyl Laurate Precursors

Natural Occurrence and Precursor Identification for Geranyl Laurate

Geraniol (B1671447) Biosynthesis via the Mevalonate (B85504) Pathway and Geranyl Pyrophosphate

Geraniol, a monoterpenoid alcohol, is synthesized in plants and microbes through complex enzymatic pathways, primarily the mevalonate (MVA) pathway ontosight.airesearchgate.net. This pathway initiates with acetyl-CoA, which is sequentially converted into isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) ontosight.airesearchgate.netfrontiersin.org. The condensation of one molecule of DMAPP with one molecule of IPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP) ontosight.aiwikipedia.orgfrontiersin.org. GPP serves as the direct precursor for geraniol. In some organisms, like roses, a bifunctional geranyl/farnesyl diphosphate synthase has been identified, which produces GPP via the cytosolic MVA pathway pnas.org. Geraniol itself is then formed from GPP through the action of geraniol synthases (GES) or via dephosphorylation by hydrolases pnas.orgresearchgate.netresearchgate.netigem.org. The regulation of geraniol biosynthesis is influenced by factors such as light, temperature, and precursor availability ontosight.ai.

Metabolic Origin of Lauric Acid

Lauric acid (dodecanoic acid) is a saturated medium-chain fatty acid (MCFA) with a 12-carbon chain nih.govmdpi.comresearchgate.net. Its metabolic origin lies in the fatty acid synthesis pathway, which begins with acetyl-CoA nih.govresearchgate.net. In bacteria and eukaryotes, fatty acid synthesis involves a series of enzymatic reactions, including condensation, reduction, and dehydration, catalyzed by fatty acid synthases (FAS) nih.gov. Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as the primary substrate for elongation. The process involves iterative additions of two-carbon units derived from malonyl-CoA to a growing fatty acid chain. For lauric acid, this process typically extends the chain to 12 carbons. MCFAs, including lauric acid, are also found in dietary sources like coconut oil and palm kernel oil, and are metabolized through β-oxidation, primarily in the liver nih.govresearchgate.netnih.gov.

Microbial Cell Factory Engineering for Monoterpene Production Relevant to this compound

The engineering of microbial hosts for the production of geraniol, a key precursor for this compound, involves enhancing the flux towards GPP and the subsequent conversion to geraniol.

Genetic Manipulation for Enhanced Geranyl Pyrophosphate (GPP) Flux

Increasing the intracellular pool of GPP is critical for boosting monoterpene production. This is often achieved by enhancing the MVA pathway, which is the primary route for GPP synthesis in many engineered organisms researchgate.netnih.govbiorxiv.orgresearchgate.netnih.gov. Strategies include:

  • Overexpression of MVA pathway enzymes: Upregulating key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), isopentenyl diphosphate isomerase (IDI1), and farnesyl pyrophosphate synthase (ERG20), can increase the flux towards GPP researchgate.netnih.govbiorxiv.orgnih.gov. Specific enzyme variants, like the Erg20WW mutant, have been shown to favor GPP accumulation nih.govnih.gov.
  • Enhancing precursor supply: Increasing the availability of acetyl-CoA, the initial substrate for the MVA pathway, by overexpressing genes like ERG10 (acetyl-CoA acetyltransferase) or HMGS (HMG-CoA synthase), can further boost GPP production nih.govbiorxiv.org.
  • Metabolic channeling and pathway optimization: Engineering metabolic channeling through fusion proteins or optimizing gene expression levels can improve the efficiency of precursor conversion and minimize the accumulation of inhibitory intermediates researchgate.netnih.govresearchgate.netacs.org.
  • Overexpression of Geraniol Synthase and Related Enzymes in Recombinant Organisms

    Following the enhancement of GPP supply, the efficient conversion of GPP to geraniol is achieved through the heterologous expression of geraniol synthases (GES) researchgate.netigem.orgnih.govbiorxiv.orgnih.gov. Various GES enzymes from different plant sources have been tested and optimized for expression in microbial hosts like Escherichia coli and Saccharomyces cerevisiae igem.orgnih.govbiorxiv.orgnih.govnih.gov. For instance, truncated versions of GES (tCrGES) have shown superior performance nih.govbiorxiv.org. Strategies to improve geraniol yield also include:

  • Fusion proteins: Creating fusion proteins between GPP synthases and GES can improve catalytic efficiency and product formation nih.govnih.govnih.gov.
  • Codon optimization and expression tuning: Optimizing the codon usage of heterologous genes for the host organism and fine-tuning their expression levels are crucial for efficient protein production and pathway function igem.orgnih.govresearchgate.net.
  • Minimizing downstream conversion: Some studies have focused on downregulating or deleting genes involved in the endogenous conversion of geraniol to other compounds, such as geraniol dehydrogenase (GDH) or alcohol acetyltransferases (ATF1), to maximize geraniol accumulation researchgate.net.
  • Strategies for Product Tolerance and Secretion in Microbial Systems for Terpenoid Production

    Terpenoids, including geraniol, can exhibit toxicity to microbial hosts at high concentrations, limiting production titers tandfonline.comnih.govgoogle.com. Strategies to overcome this include:

  • Tolerance Engineering: Modifying host strains to enhance their tolerance to toxic compounds is essential. This can involve engineering stress-response pathways or efflux pumps to remove toxic metabolites from the cell nih.gov. For example, some studies have explored increasing tolerance to terpenes in organisms like E. coli and Saccharomyces cerevisiae nih.govgoogle.com.
  • In situ Esterification: Converting toxic monoterpene alcohols like geraniol into their less toxic ester forms (e.g., geranyl acetate) through the expression of esterases or acetyltransferases can mitigate toxicity and allow for higher production levels google.com.
  • Two-phase Production Systems: Employing systems where the product is continuously removed from the fermentation broth can alleviate product inhibition and toxicity google.com.
  • Metabolic Burden Reduction: Optimizing pathway expression and reducing the overall metabolic burden on the host cell can improve cell viability and productivity acs.orgrsc.org.

  • Compound List

  • Acetyl-CoA
  • Isopentenyl diphosphate (IPP)
  • Dimethylallyl diphosphate (DMAPP)
  • Geranyl pyrophosphate (GPP)
  • Geraniol
  • Lauric acid
  • 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
  • Malonyl-CoA
  • Farnesyl pyrophosphate (FPP)
  • Geranylgeranyl pyrophosphate (GGPP)
  • Biotransformation and Bioderivatization Approaches for this compound Precursors

    This section explores biological strategies employed to modify the precursors of this compound, namely geraniol and lauric acid, to enhance their production, alter their properties, or improve downstream processing. Biotransformation involves using living organisms or their enzymes to catalyze chemical reactions, while bioderivatization refers to the purposeful biochemical conversion of a target molecule into a derivative, often to mitigate issues like toxicity or improve solubility nih.govlongdom.org.

    Bioderivatization of Geraniol to Mitigate Toxicity and Enhance Production

    Geraniol, a key monoterpene alcohol precursor to this compound, can exhibit toxicity to microbial hosts, limiting its production yields in biotechnological applications rsc.orgresearchgate.netscispace.com. A significant bioderivatization strategy to overcome this challenge involves the enzymatic conversion of geraniol into less toxic derivatives, such as geranyl acetate (B1210297) nih.govrsc.orgresearchgate.netscispace.comresearchgate.netmdpi.com. This approach leverages the action of alcohol acetyltransferases (AATs), such as those from Rosa hybrida, which catalyze the esterification of geraniol with an acetyl group researchgate.netscispace.comresearchgate.net.

    In Escherichia coli engineered for geraniol production, the co-expression of an AAT enzyme has demonstrated a marked improvement in geraniol yields, increasing them from 17.2% to 32.6% of the maximum theoretical yield researchgate.net. This strategy effectively alleviates cytotoxicity by converting the toxic geraniol into the less harmful geranyl acetate, thereby promoting higher cellular growth and geraniol production efficiency rsc.orgresearchgate.netscispace.comresearchgate.net. Subsequently, the geranyl acetate can be hydrolyzed back to geraniol using esterases, facilitating the recovery of the desired precursor in high concentration and purity researchgate.netresearchgate.net. This combined bioderivatization and hydrolysis approach has enabled the achievement of high geraniol titers, with some studies reporting up to 13.19 g/L in fed-batch fermentation rsc.orgresearchgate.net.

    Other Biotransformations of Geraniol

    Beyond esterification for toxicity mitigation, geraniol can undergo other biotransformations. For instance, the fungus Mucor irregularis has been shown to efficiently biotransform geraniol into geranic acid, achieving nearly complete conversion (97–100%) within 72 hours acs.org. Additionally, Saccharomyces yeast strains are capable of biotransforming geraniol into other terpenoid compounds, including citronellol, citronellyl acetate, and geranyl acetate, with the specific product profile being dependent on the yeast strain employed mdpi.com. These transformations highlight the versatility of microbial biocatalysis in modifying geraniol into various valuable compounds.

    Biotransformation of Lauric Acid

    Lauric acid, the fatty acid precursor for this compound, also serves as a substrate for various biotransformation processes, primarily utilizing enzymatic catalysis. Lipases, such as Novozym-435 (lipase B from Candida antarctica), are widely employed for the esterification of lauric acid with various alcohols. For example, in a microreactor system, Novozym-435 catalyzed the esterification of lauric acid with glycerol (B35011) to produce monolaurin, achieving 87.04% conversion of lauric acid in 20 minutes with 90.63% selectivity researchgate.net. Similarly, lipases facilitate the esterification of lauric acid with diglycerol (B53887) and polyglycerol to create surfactants with specific properties researchgate.netreading.ac.ukresearchgate.net.

    Lauric acid can also be hydroxylated by cytochrome P450 enzyme systems, leading to the formation of hydroxylated fatty acids, with ω-1 hydroxylaurate being a major product nih.gov. Furthermore, engineered microorganisms, such as Saccharomyces cerevisiae expressing CYP52A17SS, can convert lauric acid into 1,12-dodecanedioic acid via ω-oxidation mdpi.com. While these biotransformations demonstrate the modification of lauric acid, their direct relevance to enhancing its role as a precursor for this compound synthesis is primarily through the general availability and purity of lauric acid itself, rather than specific modifications that improve its esterification with geraniol.

    Data Tables

    Table 1: Biotransformation and Bioderivatization of Geraniol

    PrecursorBiological AgentTransformation TypeProduct(s)Key Findings/NotesSource(s)
    GeraniolAlcohol Acetyltransferase (AAT) from Rosa hybridaEsterificationGeranyl acetateAlleviates geraniol toxicity, improves overall geraniol production yield. Hydrolysis of geranyl acetate recovers geraniol. researchgate.netscispace.comresearchgate.net
    GeraniolMucor irregularisOxidationGeranic acid97–100% conversion achieved after 72 hours. acs.org
    GeraniolSaccharomyces yeast strainsBiotransformationCitronellol, Citronellyl acetate, Geranyl acetateFormation of these products is yeast strain dependent. mdpi.com

    Table 2: Biotransformation of Lauric Acid

    PrecursorBiological AgentTransformation TypeProduct(s)Key Findings/NotesSource(s)
    Lauric acidNovozym-435 (Lipase B from Candida antarctica)Enzymatic EsterificationMonolaurin87.04% conversion of lauric acid in 20 min in microreactor; 90.63% selectivity. researchgate.net
    Lauric acidLipases (e.g., Novozym-435)Enzymatic EsterificationDiglycerol laurates, Polyglycerol lauratesUsed for producing surfactants. researchgate.netreading.ac.uk
    Lauric acidCytochrome P450 systemsHydroxylationω-1 Hydroxylaurate, ω-2 Hydroxylaurate, etc.Major metabolite is ω-1 hydroxylaurate (44% of products). nih.gov
    Lauric acidEngineered Saccharomyces cerevisiae (CYP52A17SS)Biotransformation (ω-oxidation)1,12-Dodecanedioic acid (1,12-DDA)Whole-cell biocatalysis. mdpi.com

    List of Compounds Mentioned

    Geraniol

    Lauric acid

    this compound

    Geranyl acetate

    Geranic acid

    Citronellol

    Citronellyl acetate

    Monolaurin

    1,12-Dodecanedioic acid

    Structure Activity Relationship Sar Investigations of Geranyl Esters

    Correlating Structural Variations with Biological Activities in Geranyl Esters

    The length of the acyl chain attached to the geraniol (B1671447) backbone is a critical determinant of a geranyl ester's pharmacological effects. This structural feature directly modulates the molecule's lipophilicity, which in turn affects its ability to cross cell membranes, interact with hydrophobic binding pockets of proteins, and distribute within biological systems. Generally, as the acyl chain length increases, the lipophilicity of the ester also increases.

    This trend can have a complex impact on bioactivity. For some activities, such as certain antimicrobial effects, an initial increase in acyl chain length can lead to enhanced potency. For instance, studies on various terpene esters have shown that medium-chain fatty acid esters can be more effective than their short-chain counterparts. However, this effect does not always increase indefinitely. There is often a "cutoff point" beyond which further increases in chain length lead to a decrease in activity. This phenomenon can be attributed to several factors, including reduced solubility in aqueous media or steric hindrance at the target site, where an overly long and bulky chain may prevent the molecule from fitting properly into the active site of an enzyme or receptor. nih.gov

    For example, a study on the toxicity of terpenoids to Vibrio fischeri found that the ester functional group generally resulted in lower toxicity compared to alcohols and aldehydes, indicating that esterification of geraniol can modulate its potent bioactivity. mdpi.com The conversion of geraniol to esters like geranyl butyrate (B1204436) (C4) and geranyl hexanoate (B1226103) (C6) has been shown to be an effective strategy to create valuable bioactive compounds. nih.gov While specific comparative data for Geranyl laurate (C12) is limited, the established trend suggests its high lipophilicity would significantly influence its interaction with biological membranes, potentially enhancing activities that rely on membrane disruption or partitioning into lipid-rich environments.

    Geranyl EsterAcyl Chain LengthGeneral Trend in LipophilicityPotential Impact on Bioactivity
    Geranyl Acetate (B1210297)C2LowBaseline activity, higher water solubility.
    Geranyl ButyrateC4ModerateIncreased membrane interaction.
    Geranyl CaproateC6Moderately HighOften near optimal for certain receptor binding.
    Geranyl CaprylateC8HighApproaching potential "cutoff effect" for some targets.
    This compoundC12Very HighStrong interaction with lipid membranes; may have reduced solubility or steric hindrance at some enzyme active sites.
    Table 1. Theoretical correlation between acyl chain length, lipophilicity, and potential bioactivity of various geranyl esters.

    The monoterpenoid portion of the molecule, derived from geraniol, is equally important for bioactivity. Geraniol itself is an acyclic monoterpene alcohol with two double bonds at the C2 and C6 positions. Modifications to this structure, such as altering the stereochemistry or the degree of saturation, can profoundly affect the ester's biological profile.

    A key comparison is between esters of geraniol and its geometric isomer, nerol. Both are structurally similar, but geraniol is the trans (E) isomer, while nerol is the cis (Z) isomer. This difference in geometry can lead to different binding affinities for stereospecific enzymes and receptors. Another important comparison is with esters of citronellol, which is a saturated analog of geraniol (lacking the C2=C3 double bond). The absence of this double bond reduces the rigidity of the molecule and alters its electronic properties, which can decrease or change its biological activity. For example, yeast can biotransform geraniol into other monoterpenoids like citronellol and nerol, and also esterify them to their respective acetates, highlighting the metabolic relationship between these structures. researchgate.netnih.gov

    Computational Modeling and In Silico Analysis for Geranyl Ester SAR

    Computational techniques provide powerful tools to investigate and predict the structure-activity relationships of geranyl esters at a molecular level. In silico methods like molecular docking and the calculation of physicochemical descriptors can rationalize observed biological activities and guide the synthesis of more effective molecules.

    Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a specific target protein (the receptor). mdpi.com This technique allows researchers to visualize how geranyl esters fit into the active site of an enzyme or the binding pocket of a receptor. The output includes a binding affinity score, which estimates the strength of the interaction, and a detailed view of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    A study investigating potential inhibitors for Pim1 kinase used molecular docking to compare the binding of geraniol, citronellol, and their respective ester derivatives. researchgate.net The study found that geranyl esters, specifically geranyl caproate and geranyl caprylate, were among the top-ranked compounds based on their binding scores. researchgate.net The docking analysis revealed that these esters formed stable hydrogen bonds with key amino acid residues in the active site of Pim1 kinase, namely Lys 67 and Asp 186. researchgate.net The long acyl chains of these esters were observed to occupy hydrophobic regions of the binding pocket, contributing to a more stable and favorable interaction compared to geraniol alone. researchgate.netmdpi.com

    Molecular dynamics (MD) simulations can further refine the findings from docking. MD simulates the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. nih.gov For a geranyl ester docked into a receptor, an MD simulation could confirm whether the key hydrogen bonds are maintained over time and how the flexible acyl chain or geranyl tail adapts its conformation within the binding site. nih.gov

    CompoundTarget ReceptorDocking Score (Rerank Score, kJ/mol)Key Interacting Residues
    Geranyl CaproatePim1 Kinase-184.996Lys 67, Asp 186
    Geranyl CaprylatePim1 Kinase-182.560Lys 67, Asp 186
    Citronellyl CaproatePim1 Kinase-189.822Lys 67, Asp 186
    Citronellyl CaprylatePim1 Kinase-188.423Lys 67, Asp 186
    Table 2. Molecular docking results for geranyl and citronellyl esters against Pim1 kinase, showing strong binding affinities. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules.

    For geranyl esters, key descriptors include:

    Lipophilicity (LogP or XLogP3): This value quantifies the tendency of a molecule to dissolve in fatty or non-polar environments. As the acyl chain length increases from acetate to laurate, the LogP value increases significantly, reflecting greater lipophilicity. This descriptor is critical for predicting membrane permeability and interaction with hydrophobic targets.

    Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. For geranyl esters, the TPSA is dominated by the two oxygen atoms in the ester group and remains constant regardless of the acyl chain length.

    Molecular Weight (MW): As the acyl chain gets longer, the molecular weight increases. This can influence diffusion rates and steric compatibility with a binding site.

    By analyzing a series of geranyl esters with known biological activities, a QSAR model can be developed. For example, a model might show that antibacterial activity increases with LogP up to a certain value but then decreases, confirming the "cutoff effect" observed experimentally. A study on various terpenoids demonstrated that their toxicity could be correlated with geometric and electronic descriptors, establishing a QSAR model to predict the bioactivity of related structures. mdpi.com Such models can be used to predict the activity of unsynthesized geranyl esters, helping to prioritize which derivatives are most promising for future research.

    Compound NameAcyl GroupMolecular FormulaMolecular Weight (g/mol)XLogP3TPSA (Ų)
    Geranyl AcetateAcetyl (C2)C12H20O2196.293.626.3
    Geranyl ButyrateButyryl (C4)C14H24O2224.344.626.3
    Geranyl HexanoateHexanoyl (C6)C16H28O2252.405.626.3
    Geranyl OctanoateOctanoyl (C8)C18H32O2280.456.626.3
    This compoundLauroyl (C12)C22H40O2336.568.626.3
    Table 3. Calculated physicochemical descriptors for a series of geranyl esters, illustrating the effect of increasing acyl chain length.

    Advanced Derivatization Strategies for Geranyl Laurate

    Purpose-Driven Derivatization for Analytical Enhancement of Geranyl Laurate

    Chromatographic Performance Improvement through Derivatization

    This compound, being an ester, may benefit from derivatization to optimize its analysis via chromatographic techniques. Derivatization can significantly improve chromatographic performance by altering the analyte's physical and chemical properties, which in turn enhances separation efficiency and detection sensitivity. chromatographyonline.com For gas chromatography (GC) and GC-mass spectrometry (GC-MS), derivatization methods such as methylation, similar to those used for fatty acids like methyl laurate, can improve determination by enhancing sensitivity, peak resolution, and selectivity. researchgate.net In the context of analyzing fatty acid methyl esters, reagents like tetramethylammonium (B1211777) acetate (B1210297) (TMAA) have been employed for on-column methylation, yielding improved analytical outcomes. researchgate.net

    For liquid chromatography (LC), while advancements in column technology have reduced the necessity for derivatization solely for separation, it remains a critical tool for improving detection. chromatographyonline.com Post-column derivatization (PCD) techniques can introduce chromophores or fluorophores, thereby increasing sensitivity in UV-Vis or fluorescence detection. chromatographyonline.com However, conventional PCD methods often employ large reaction coils, which can lead to band broadening and a loss of chromatographic efficiency. nih.gov Advanced approaches like Reaction Flow Post-Column Derivatization (RF-PCD) aim to mitigate this by integrating the reaction coil more efficiently, leading to improved separation performance and a better signal-to-noise ratio. nih.gov For fatty acids analyzed via LC-MS, derivatization of the carboxyl group can facilitate charge reversal, enabling detection in positive ion mode and thus increasing sensitivity. nih.gov

    Table 1: Derivatization Strategies for Chromatographic Enhancement

    Derivatization StrategyReagent/Method ExamplePurpose/BenefitAnalytical TechniqueSource(s)
    MethylationTetramethylammonium acetate (TMAA)Improves sensitivity, peak resolution, selectivityGC-MS researchgate.net
    Chromophore/Fluorophore AdditionVarious reagentsEnhances UV-Vis or fluorescence detectionHPLC chromatographyonline.com
    Reaction Flow PCDIntegrated reaction coilsMinimizes band broadening, improves efficiency & S/N ratioHPLC nih.gov
    Carboxyl Group DerivatizationNot specified (general)Charge reversal for positive ion mode detection, increased sensitivityLC-MS nih.gov

    Spectroscopic Signal Augmentation via Derivatization

    Derivatization plays a crucial role in augmenting spectroscopic signals, thereby improving the ability to detect and characterize analytes like this compound. By introducing specific functional groups, derivatization can enhance detectability through techniques such as mass spectrometry (MS) and UV-Vis spectroscopy. chromatographyonline.comchromsoc.jp For instance, in liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and yield more abundant fragment ions, which are essential for structural elucidation. chromsoc.jp Specifically, derivatizing the carboxyl group of fatty acids can lead to charge reversal, enhancing detection sensitivity in positive ion mode LC-MS. nih.gov Furthermore, derivatization can protect labile functional groups within the molecule or introduce moieties that provide more detailed structural information during MS analysis. chromsoc.jp

    While this compound itself can be characterized using FTIR and NMR spectroscopy, with characteristic peaks for the ester carbonyl (C=O) and C-O bonds, derivatization can introduce new spectral features or amplify existing ones. bcrec.id For example, adding a functional group with a distinct NMR signature or a strong UV chromophore could significantly aid in its identification and quantification in complex matrices. chromatographyonline.com

    Table 2: Derivatization Strategies for Spectroscopic Signal Augmentation

    Derivatization StrategyPurpose/BenefitSpectroscopic TechniqueSource(s)
    SilylationImproves volatility, introduces detectable groupsGC-MS, LC-MS sigmaaldrich.com
    Chromophore AdditionEnhances UV-Vis absorbanceUV-Vis Spectroscopy chromatographyonline.com
    Fluorophore AdditionEnhances fluorescenceFluorescence Spectroscopy chromatographyonline.com
    Ionization EnhancementImproves MS signal, provides characteristic fragmentsMass Spectrometry (MS) chromsoc.jp
    Acetate DerivatizationProtects labile groups, aids structural informationLC-MS chromsoc.jp

    Derivatization for Functionalization and Novel Compound Generation from this compound

    Derivatization strategies can be employed not only for analytical purposes but also for the synthesis of novel compounds with potentially altered or enhanced functionalities, building upon the structure of this compound. googleapis.comnih.gov A fundamental approach involves the hydrolysis of the ester linkage in this compound, yielding geraniol (B1671447) and lauric acid. bcrec.id These precursor molecules can then be independently modified. Geraniol, a monoterpenoid alcohol, can be functionalized through various reactions. For example, esterification of geraniol with different carboxylic acids, such as butyric, caproic, or caprylic acids, has led to the synthesis of geranyl esters with potential biological activities. researchgate.net This illustrates that this compound could undergo transesterification reactions with other alcohols or carboxylic acids to generate a diverse array of novel ester compounds. researchgate.netresearchgate.net

    The isoprenoid structure of geraniol also offers sites for further chemical modification, including reactions at its double bonds, such as epoxidation, dihydroxylation, or hydrogenation, to produce saturated or oxygenated derivatives. nih.gov Similarly, the carboxylic acid group of lauric acid can be converted into amides, other esters, or reduced to an alcohol, thereby expanding the range of accessible chemical entities. wikipedia.org These functionalization pathways allow for the creation of new molecules with tailored properties for applications in various fields, including pharmaceuticals and materials science. nih.govwikipedia.org

    Environmental and Sustainability Considerations in Geranyl Laurate Research

    Application of Green Chemistry Principles in Geranyl Laurate Production

    The synthesis of esters like this compound has traditionally relied on chemical methods that often require high temperatures, harsh catalysts, and organic solvents, leading to significant energy consumption and hazardous waste generation. researchgate.net The application of green chemistry principles offers a more sustainable alternative by focusing on waste prevention, atom economy, the use of catalysis, and designing for energy efficiency. yale.eduacs.orglabdepotinc.comresearchgate.net

    A key advancement in the green synthesis of this compound is the use of enzymatic catalysis, particularly with lipases. nih.govnih.gov Lipases are biocatalysts that can facilitate esterification reactions under mild conditions, often without the need for toxic organic solvents. researchgate.netmaynoothuniversity.iemaynoothuniversity.ie This enzymatic route aligns with several core principles of green chemistry:

    Catalysis : Lipases are highly selective catalysts, leading to fewer byproducts and purer final products compared to stoichiometric reagents. yale.eduacs.org Commercial immobilized lipases, such as Novozym® 435 (from Candida antarctica), are widely used due to their stability and reusability. nih.govidosi.org

    Safer Solvents and Auxiliaries : Many enzymatic syntheses of esters can be performed in solvent-free systems, where the liquid substrates themselves act as the reaction medium. nih.govresearchgate.netresearchgate.net This eliminates the environmental and health hazards associated with volatile organic solvents. greenchemistry-toolkit.org When a solvent is necessary, greener options like supercritical CO2 are being explored as replacements for hazardous solvents like hexane (B92381). scielo.br

    Design for Energy Efficiency : Enzymatic reactions are typically conducted at lower temperatures (e.g., 40-70°C) compared to conventional chemical methods, significantly reducing the energy requirements of the process. nih.govresearchgate.netnih.gov

    Waste Prevention : By offering high conversion rates and selectivity, enzymatic synthesis minimizes the formation of waste products, adhering to the foundational principle that it is better to prevent waste than to treat it after it has been created. yale.edulabdepotinc.comgreenchemistry-toolkit.org

    The table below summarizes findings from various studies on the enzymatic production of geranyl esters, illustrating the practical application of these green chemistry principles.

    Ester ProductBiocatalystKey Reaction ConditionsConversion Rate (%)
    Geranyl propionate (B1217596)Commercial Lipase (B570770) (Novozym 435)Solvent-free, 40°C, 3:1 molar ratio (geraniol:propionic acid), 10 wt% enzyme~93%
    Geranyl oleate (B1233923)Commercial Lipase (Novozym 435)Solvent-free, 40°C, 5:1 molar ratio (geraniol:oleic acid), 10 wt% enzyme~93%
    Geranyl butyrate (B1204436)Lipase (Eversa Transform 2.0)Aqueous media, 50°C, 1:5 molar ratio, 15% biocatalyst93%
    Geranyl acetate (B1210297)Novozym® 435Hexane solvent, 55°C, equimolar ratio82.9% (after 4h)
    Geranyl hexanoate (B1226103)Lipozyme 435Solvent-free, microwave-assisted, 70°C, 1:6 molar ratio99%

    Utilization of Biorenewable Feedstocks and Waste in this compound Synthesis

    The sustainability of this compound production also depends on the origin of its precursors: geraniol (B1671447) and lauric acid. The principle of using renewable feedstocks is a cornerstone of green chemistry, aiming to shift from depleting fossil fuel-based resources to sustainable biological sources. yale.edulabdepotinc.com

    Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various plants, including palmarosa, citronella, and roses. scielo.br Its extraction from these botanical sources makes it a biorenewable starting material.

    Lauric acid is a saturated fatty acid that is abundant in certain vegetable oils. Coconut oil is a particularly rich source, containing 45–53% lauric acid. bcrec.id Palm kernel oil is another significant source. The use of these plant-derived oils positions lauric acid as a renewable feedstock. researchgate.net Research has demonstrated the successful synthesis of this compound via the esterification of geraniol and lauric acid derived from these plentiful natural sources. bcrec.id

    Beyond direct agricultural feedstocks, there is growing interest in valorizing waste streams to produce valuable chemicals, in line with circular economy principles. Acidogenic fermentation of organic waste—such as agricultural residues, food waste, and industrial by-products—offers a promising route to produce volatile fatty acids (VFAs). mdpi.com While this process more directly yields shorter-chain acids like acetic acid, advancements in metabolic engineering and process control could enable the targeted production of longer-chain fatty acids or their precursors from diverse waste streams, presenting a future sustainable pathway for sourcing lauric acid. mdpi.com

    Future Research Directions and Translational Perspectives for Geranyl Laurate

    Exploration of Novel Biocatalysts and Synthetic Pathways for Geranyl Laurate

    The development of more efficient, sustainable, and cost-effective synthesis methods for this compound is a critical area for future research. While chemical synthesis using catalysts like silica (B1680970) gel has been reported, the exploration of novel biocatalysts and enzymatic pathways offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact.

    Enzymatic Synthesis: Research into a broader range of lipases and esterases could identify biocatalysts with higher activity and specificity for this compound synthesis. Studies have shown that immobilized lipases, such as those from Mucor miehei (Lipozyme®) and Candida antarctica (Novozym 435®), are effective in esterification reactions, including those involving geraniol (B1671447) and lauric acid nih.govmdpi.comresearchgate.net. Future work could focus on screening thermophilic lipases or engineered enzymes to optimize reaction rates and yields. Investigations into surfactant-coated lipases have also demonstrated enhanced catalytic activity compared to their native forms, suggesting a pathway for improving biocatalyst performance researchgate.net.

    Novel Chemical Catalysts: Beyond silica gel, the exploration of other solid acid catalysts or heterogeneous catalysts could lead to improved synthesis protocols. Research into silica gel-based catalysts for esterification has shown promise, with silica gel demonstrating its utility in preparing this compound researchgate.netbcrec.idbcrec.id. Further studies could investigate the recyclability and efficiency of various modified silica supports or other mesoporous materials.

    Metabolic Engineering and Biosynthesis: Understanding the endogenous biosynthesis of this compound in organisms could pave the way for biotechnological production. While direct biosynthesis of this compound is not widely reported, the principles of terpenoid ester biosynthesis, as seen in geranyl acetate (B1210297) production in engineered E. coli and Saccharomyces cerevisiae, could be adapted bohrium.comnih.govd-nb.inforesearchgate.netyeastgenome.org. This would involve identifying and expressing genes encoding prenyltransferases (like geranyl pyrophosphate synthase) and acyltransferases within microbial hosts.

    Advanced Spectroscopic and Structural Analysis Techniques for this compound

    Accurate and detailed characterization of this compound is fundamental for understanding its properties and potential applications. Advanced spectroscopic and analytical techniques are crucial for verifying its structure, purity, and any potential interactions or modifications.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy have been successfully employed to confirm the structure of this compound, with characteristic peaks observed for the carbonyl group and ester linkage researchgate.netresearchgate.netresearchgate.netresearchgate.net. Future research could utilize advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to provide even more detailed structural information, especially if complex mixtures or derivatives are involved. Solid-state NMR could also be explored for characterizing this compound in solid formulations or composites diva-portal.org.

    Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying volatile compounds, including this compound, in complex mixtures nih.gov. Future applications could involve using high-resolution mass spectrometry (HRMS) for more precise mass determination and elemental composition analysis, and coupling MS with liquid chromatography (LC-MS) for analyzing less volatile or more complex derivatives and reaction products rsc.org.

    Infrared (IR) Spectroscopy: IR spectroscopy has confirmed the presence of the ester carbonyl group (C=O) and C-O stretching vibrations in this compound, providing evidence of successful esterification researchgate.netresearchgate.net. Further research might explore FT-IR microscopy for spatial analysis of this compound in composite materials or thin films.

    Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for purity assessment and separation. Future work could involve developing more sophisticated HPLC methods, potentially using chiral stationary phases if enantiomeric purity becomes relevant, or employing supercritical fluid chromatography (SFC) for improved separation of lipophilic compounds like this compound.

    High-Throughput Screening Methodologies for Geranyl Ester SAR Elucidation

    Understanding the structure-activity relationship (SAR) of geranyl esters, including this compound, is vital for optimizing their properties for specific applications. High-throughput screening (HTS) methodologies can accelerate this process by enabling the rapid evaluation of numerous geranyl ester analogs.

    Library Synthesis: The development of efficient methods for synthesizing diverse libraries of geranyl esters, varying the fatty acid chain length or introducing modifications to the geranyl moiety, is a prerequisite for SAR studies rsc.org. Future research could focus on combinatorial chemistry approaches or automated synthesis platforms to generate these libraries rapidly.

    Screening Assays: Establishing robust and scalable assays to evaluate the biological or physicochemical activities of these geranyl esters is crucial. This could include assays for antimicrobial, antioxidant, anti-inflammatory, or other relevant biological activities, as well as physical properties like emulsification or film-forming capabilities.

    Data Analysis and Modeling: Integrating HTS data with computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can help identify key structural features that correlate with desired activities. This predictive modeling can guide the design of new geranyl ester analogs with enhanced properties. While direct SAR studies for this compound are limited, broader studies on geranyl esters can provide valuable insights researchgate.net.

    Integration of Omics Technologies in this compound Biosynthesis Research

    The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-level approach to understanding and engineering the biosynthesis of this compound or related compounds.

    Metabolomics: Metabolomic profiling can identify and quantify all small molecules within a biological system, providing a snapshot of the metabolic state related to this compound production. By comparing metabolomes of engineered strains or different biological conditions, researchers can uncover metabolic pathways and regulatory mechanisms involved in ester biosynthesis bvsalud.orgnih.govoup.com. For instance, analyzing the metabolome of engineered microbes producing geranyl acetate can reveal bottlenecks or alternative pathways d-nb.info.

    Transcriptomics and Genomics: Analyzing gene expression patterns (transcriptomics) under various conditions can identify genes upregulated or downregulated during this compound biosynthesis. Genomics can reveal the genetic makeup of organisms capable of producing geraniol or related precursors, facilitating the identification of genes for metabolic engineering genome.jpfrontiersin.org.

    Proteomics: Proteomics can identify and quantify the proteins (enzymes) involved in the biosynthesis pathway. This information is critical for understanding enzyme function, regulation, and identifying potential targets for genetic modification to enhance this compound production.

    Systems Biology Approach: Integrating data from multiple omics layers (e.g., genomics, transcriptomics, metabolomics) within a systems biology framework can provide a holistic understanding of the complex biological networks governing this compound biosynthesis. This integrated approach is essential for rational design and optimization of microbial cell factories for sustainable production.

    By pursuing these research directions, the scientific community can deepen its understanding of this compound and unlock its full potential across various industrial and scientific applications.

    Compound List

    this compound

    Geraniol

    Lauric acid

    Citronellol

    Citronellyl laurate

    Geranyl acetate

    Geranyl butyrate (B1204436)

    Geranyl caproate

    Geranyl caprylate

    Geranyl propionate (B1217596)

    Geranylgeranyl palmitate

    Geranylgeranyl myristate

    Geranylthis compound

    Geranyl ferulate

    Geranyl pyrophosphate

    Geranyl diphosphate (B83284) (GPP)

    Farnesyl pyrophosphate (FPP)

    Isopentenyl diphosphate (IPP)

    Dimethylallyl diphosphate (DMAPP)

    Methyl laurate

    Ethyl laurate

    Geranyl glucoside

    Q & A

    Q. What experimental strategies can disentangle this compound’s synergistic effects in complex mixtures (e.g., essential oils)?

    • Approaches :
    • Fractionation : Isolate this compound via preparative HPLC and compare bioactivity of pure vs. mixed forms.
    • Isobolographic Analysis : Quantify synergy/additivity thresholds using combination indices .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.